molecular formula C15H8N2O7 B5660232 2-HYDROXY-4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOIC ACID

2-HYDROXY-4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOIC ACID

Cat. No.: B5660232
M. Wt: 328.23 g/mol
InChI Key: RPBIYPXFSLTUKR-UHFFFAOYSA-N
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Description

2-HYDROXY-4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOIC ACID is a complex organic compound that features a benzoic acid core substituted with a hydroxy group and a nitro-dioxo-dihydro-isoindolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-HYDROXY-4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOIC ACID typically involves multi-step organic reactions. One common method includes the nitration of a suitable benzoic acid derivative followed by cyclization to form the isoindole ring. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration and subsequent cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts may also be employed to enhance reaction rates and selectivity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-HYDROXY-4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-HYDROXY-4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-HYDROXY-4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and nitro groups allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

2-hydroxy-4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O7/c18-11-6-7(4-5-8(11)15(21)22)16-13(19)9-2-1-3-10(17(23)24)12(9)14(16)20/h1-6,18H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBIYPXFSLTUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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